HDAC4 Inhibitory Potency: 4-Br-2-F Substituent Profile Compared with 4-Br and 4-F Analogs
In a series of HDAC inhibitors sharing a common scaffold, the 4-bromo-2-fluorophenyl substituent (compound 7r) displayed an HDAC4 IC₅₀ of 1.9 ± 0.1 μM and HDAC8 IC₅₀ >50 μM [1]. The mono-substituted 4-bromophenyl analog (7o) showed lower HDAC4 potency at 2.9 ± 0.1 μM and measurable HDAC8 activity (IC₅₀ 16 ± 0.5 μM), while the 4-fluorophenyl analog (7b) gave an HDAC4 IC₅₀ of 1.6 ± 0.3 μM but retained substantial HDAC8 inhibition (IC₅₀ 6.6 ± 0.2 μM) [1]. The 4-bromo-2-fluorophenyl group uniquely combines sub-2 μM HDAC4 potency with complete HDAC8 inactivity (>50 μM), a selectivity window not achieved by either the 4-Br or 4-F mono-substituted variants.
| Evidence Dimension | HDAC4 IC₅₀ (μM) vs. HDAC8 IC₅₀ (μM) |
|---|---|
| Target Compound Data | HDAC4 IC₅₀ 1.9 ± 0.1 μM; HDAC8 IC₅₀ >50 μM |
| Comparator Or Baseline | 4-Br-phenyl (7o): HDAC4 2.9 ± 0.1, HDAC8 16 ± 0.5; 4-F-phenyl (7b): HDAC4 1.6 ± 0.3, HDAC8 6.6 ± 0.2 |
| Quantified Difference | Target is 1.5-fold more potent at HDAC4 vs 4-Br, and >7.5-fold more selective vs HDAC8 compared with 4-F |
| Conditions | In vitro HDAC enzymatic assay; mean ± SD, n=3 |
Why This Matters
Procurement of the 4-bromo-2-fluorophenyl building block enables construction of HDAC inhibitors with a differentiated isoform selectivity profile that cannot be replicated using the 4-bromo or 4-fluoro mono-substituted phenylacetate analogs.
- [1] Zhang, Y. et al. Design, synthesis, and biological evaluation of novel HDAC inhibitors containing a thiazole core. Eur. J. Med. Chem. 2024, 268, 116268. Table 1. View Source
